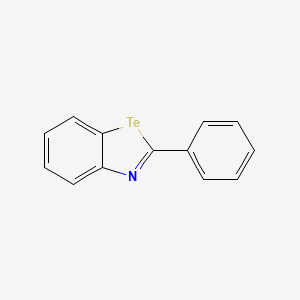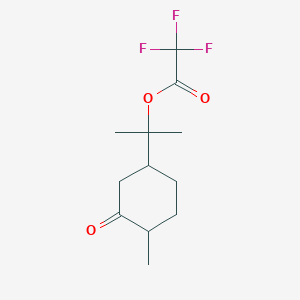![molecular formula C14H12N2 B14377328 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole CAS No. 90012-99-0](/img/structure/B14377328.png)
1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole: is a nitrogen-containing heterocyclic compound. It is part of the carbazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science . The structure of this compound consists of a fused ring system that includes both pyrrole and carbazole moieties, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole can be synthesized through various methods. One common approach involves the Diels-Alder reaction of indole derivatives with dienophiles, followed by oxidative dehydrogenation . For example, the p-TsOH-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone in toluene at 60°C can yield tetrahydropyrrolo[3,4-c]carbazoles, which can then be dehydrogenated by DDQ oxidation in acetonitrile at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more aromatic derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in acetonitrile at room temperature.
Reduction: Palladium-catalyzed hydrogenation reactions.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Aromatized pyrrolo[3,4-c]carbazoles.
Reduction: Fully hydrogenated carbazole derivatives.
Substitution: Functionalized carbazole derivatives with diverse biological activities.
Scientific Research Applications
1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole involves its interaction with DNA and inhibition of topoisomerase II . The compound intercalates into the DNA base pairs, causing structural alterations that can lead to the inhibition of DNA replication and transcription. This mechanism is particularly relevant for its anticancer activity, as it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Indolo[2,3-a]carbazoles: These compounds share a similar fused ring system and exhibit similar biological activities, including anticancer properties.
Pyrrolo[3,4-a]carbazoles: These derivatives also have a fused pyrrole and carbazole ring system and are investigated for their DNA intercalating properties and anticancer activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness: 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole is unique due to its specific ring fusion pattern and the presence of both pyrrole and carbazole moieties. This unique structure contributes to its distinct electronic properties and biological activities, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
90012-99-0 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole |
InChI |
InChI=1S/C14H12N2/c1-2-4-12-10(3-1)11-6-5-9-7-8-15-13(9)14(11)16-12/h1-6,15-16H,7-8H2 |
InChI Key |
AUDQOIAKAWXIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


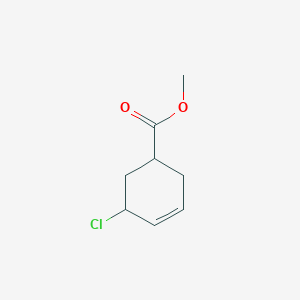
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
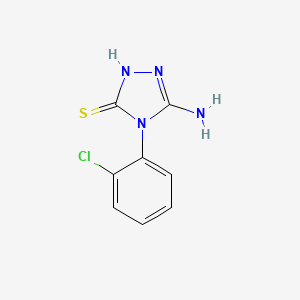
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
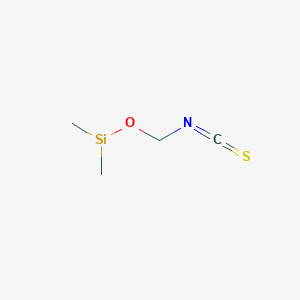
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)

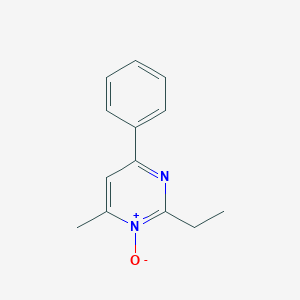
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
